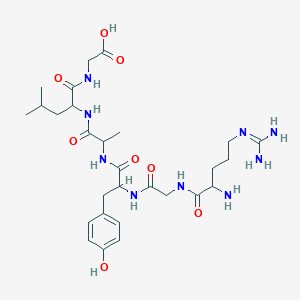

H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAKYHDUWYQJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Science in Contemporary Biochemical and Molecular Research

Peptide science remains a vibrant and essential area of modern biochemical and molecular research, driven by the diverse biological roles of peptides and their potential as therapeutic agents and research tools. Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of physiological processes. rsc.org They can function as hormones, neurotransmitters, growth factors, and antimicrobial agents. nih.gov

The synthesis of peptides, both in the laboratory and in living organisms, is a cornerstone of this field. Chemical peptide synthesis, typically performed using solid-phase methods, allows for the precise construction of peptide sequences, including the incorporation of non-standard or modified amino acids. altabioscience.com This capability is crucial for structure-activity relationship studies, where researchers systematically alter a peptide's sequence to understand how its composition affects its function.

In recent years, there has been a growing interest in peptides that go beyond the canonical 20 proteinogenic L-amino acids. The incorporation of D-amino acids, for instance, has emerged as a key strategy to overcome some of the limitations of natural L-peptides, such as their susceptibility to degradation by proteases. nih.gov This has opened up new avenues for the design of more stable and potent peptide-based drugs and probes.

Significance of D Amino Acid Containing Peptides in Academic Investigations

The inclusion of D-amino acids into peptide sequences imparts unique properties that make them invaluable for academic investigations. Naturally occurring peptides are composed almost exclusively of L-amino acids. nih.gov As a result, proteases, the enzymes responsible for peptide and protein degradation, have evolved to specifically recognize and cleave peptide bonds between L-amino acids. nih.gov Peptides containing D-amino acids are therefore often resistant to proteolysis, a property that significantly enhances their biological stability. nih.gov

This increased stability is a major advantage in research, allowing for the study of peptide functions over longer periods without rapid degradation. For example, a peptide containing D-amino acids can be used to probe a biological system with greater confidence that its effects are due to the intact peptide and not its breakdown products.

Furthermore, the stereochemistry of D-amino acids can lead to novel three-dimensional structures that are not accessible to their all-L-amino acid counterparts. nih.gov This allows researchers to explore new conformational spaces and to design peptides with unique binding properties. The study of D-amino acid-containing peptides (DAACPs) has provided significant insights into enzyme specificity, receptor-ligand interactions, and the fundamental principles of molecular recognition.

Contextualizing H Dl Arg Gly Dl Tyr Dl Ala Dl Leu Gly Oh Within the Broader Field of D Peptide Chemistry and Stereochemistry

Advanced Spectroscopic Approaches for Higher-Order Structure Elucidation

A variety of spectroscopic methods can be employed to investigate the three-dimensional structure of this peptide in different environments. Each technique provides specific insights into its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Three-Dimensional Structure and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. chemrxiv.orgresearchgate.net For a peptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

Key Research Findings:

Resonance Assignment: 2D NMR techniques such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to assign the proton resonances to specific amino acid residues within the peptide sequence. researchgate.netchemrxiv.org

Conformational Analysis: The analysis of NOE cross-peaks provides distance constraints between protons that are close in space, which is crucial for defining the peptide's three-dimensional fold. The presence of alternating D and L amino acids can lead to unique turn and helical structures that differ significantly from peptides composed solely of L-amino acids. nih.gov

Hydrogen Bonding: The temperature coefficients of amide proton chemical shifts can be used to identify intramolecular hydrogen bonds, which are key elements of stable secondary structures like β-turns and helices. ias.ac.in

Side-Chain Conformation: The conformation of the amino acid side chains, particularly the bulky arginine and tyrosine residues, can be determined by analyzing coupling constants and NOE patterns.

Table 1: Representative 1H NMR Chemical Shifts for Amino Acid Residues in Peptides

| Amino Acid | Amide (NH) (ppm) | α-CH (ppm) | Side Chain (ppm) |

| Arginine | 8.2 - 8.5 | 4.2 - 4.4 | 1.6 - 1.9 (β, γ-CH2), 3.2 (δ-CH2) |

| Glycine | 8.1 - 8.4 | 3.8 - 4.0 | N/A |

| Tyrosine | 8.0 - 8.3 | 4.5 - 4.7 | 2.9 - 3.1 (β-CH2), 6.7 - 7.2 (Aromatic) |

| Alanine | 8.0 - 8.3 | 4.2 - 4.4 | 1.3 - 1.5 (β-CH3) |

| Leucine | 8.0 - 8.3 | 4.1 - 4.3 | 0.8 - 1.7 (β, γ, δ-CH) |

Note: These are typical chemical shift ranges and can vary depending on the local chemical environment and peptide conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Stereostructure Determination

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. nih.gov The alternating chirality of the amino acids in this compound is expected to produce a distinct CD spectrum.

Key Research Findings:

Peptides with alternating L- and D-amino acids can exhibit relatively featureless CD spectra compared to their all-L or all-D counterparts. nih.gov This is due to the opposing absorption of circularly polarized light by the different stereoisomers. nih.gov

Despite this, characteristic signals can still provide valuable structural information. A negative band near 195 nm is often associated with unstructured or 'random coil' conformations in L-amino acids, while a positive signal at the same wavelength can indicate the presence of D-amino acids. nih.gov

The formation of specific secondary structures, such as α-sheets, which are stabilized by alternating L- and D-residues, can give rise to unique CD signatures that differ from canonical α-helices and β-sheets. nih.gov The CD spectrum of an α-helix typically shows negative bands at 222 nm and 208 nm and a positive band at 192 nm, while a β-sheet shows a negative band around 217 nm and a positive band near 195 nm. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Vibrations and Conformational Insights

FTIR spectroscopy is a valuable technique for probing the hydrogen-bonding environment and secondary structure of peptides by analyzing the vibrational frequencies of the peptide backbone. nih.govspringernature.com

Key Research Findings:

Amide I Band: The amide I band, primarily due to the C=O stretching vibration of the peptide bond, is particularly sensitive to secondary structure. Its frequency can help distinguish between different conformations. longdom.org

Amide II Band: The amide II band, arising from N-H bending and C-N stretching vibrations, can also provide conformational information and is often used to monitor hydrogen-deuterium exchange. nih.gov

Table 2: Characteristic Amide I Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Note: These ranges are approximate and can be influenced by the solvent and side-chain interactions. longdom.org

Ultraviolet Resonance Raman (UVRR) Spectroscopy for Peptide Backbone Conformations and Dynamics

UVRR spectroscopy can selectively enhance the Raman signals of specific amino acid side chains and the peptide backbone by tuning the excitation wavelength to their electronic absorption bands.

Key Research Findings:

By using deep UV excitation (around 200 nm), the vibrations of the peptide backbone can be selectively enhanced, providing information on its conformation.

Excitation near the absorption maximum of the tyrosine side chain (around 229 nm) can be used to probe its local environment, such as its hydration state and hydrogen bonding interactions. beilstein-journals.org

Similarly, the arginine side chain can be studied to determine its hydration state. nih.gov The Raman cross-section and frequency of certain arginine vibrational modes are sensitive to its environment. nih.gov

X-ray Crystallography for Atomic-Level Structure Determination of Crystalline Forms

If the peptide can be crystallized, X-ray crystallography can provide an atomic-resolution three-dimensional structure. nih.gov This technique would offer definitive insights into the bond lengths, bond angles, and the precise packing of the molecules in the crystal lattice.

Key Research Findings:

The crystal structure would reveal the exact backbone conformation, including any turn or helical structures adopted by the peptide.

It would provide detailed information on intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which stabilize the crystal packing.

For peptides containing non-protein amino acids or unusual sequences, X-ray crystallography is invaluable for determining novel structural motifs. iisc.ac.in

Computational Methods for Conformational Sampling and Prediction

In conjunction with experimental techniques, computational methods are crucial for exploring the vast conformational space of a flexible peptide like this compound.

Key Research Findings:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptide in solution, providing insights into its conformational flexibility and the stability of different secondary structures. frontiersin.org

Conformational Search Algorithms: These algorithms systematically or randomly sample the possible conformations of the peptide to identify low-energy structures.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the energies of different conformations and to predict spectroscopic properties that can be compared with experimental data.

Peptide Docking: If the peptide is known to interact with a biological target, docking algorithms can predict the binding mode and identify key interactions. cambridge.org Computational approaches like AlphaFold have shown high accuracy in predicting protein structures and can be adapted for peptide-protein interactions. nih.gov

The combination of these advanced spectroscopic and computational approaches is essential to build a comprehensive understanding of the structural and conformational properties of the unique hexapeptide, this compound.

Molecular Dynamics (MD) Simulations of DL-Amino Acid Peptide Conformations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational space of peptides. For peptides like this compound, which contain a mix of D and L amino acids, MD simulations are particularly insightful. nih.gov These simulations can predict how the peptide folds and moves over time by calculating the forces between atoms and solving the equations of motion.

The presence of D-amino acids can disrupt or alter common secondary structures. For instance, while a sequence of L-amino acids might favor a right-handed α-helix, the introduction of a D-amino acid can induce a local reversal in chain direction or stabilize alternative structures like a left-handed helix or a specific type of turn. nih.gov MD simulations can quantify the populations of these different conformational states, providing a dynamic picture of the peptide's structural ensemble. The simulations would also elucidate the role of the solvent, typically water, in stabilizing certain conformations through hydrogen bonding and hydrophobic interactions.

Quantum Mechanical (QM) Calculations for Conformational Equilibria and Energetics

Quantum mechanical (QM) calculations provide a highly accurate method for determining the relative energies of different peptide conformations. acs.org These calculations, based on the principles of quantum mechanics, can be used to validate and refine the force fields used in MD simulations. By combining QM analysis with statistical surveys of peptide and protein structures, a thorough understanding of the conformational dependence of the peptide bond geometry can be achieved. nih.gov

For this compound, QM calculations would be employed to compute the energies of various low-energy structures identified through MD simulations or other conformational search methods. This allows for a precise ranking of the stability of different conformers. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often used for these calculations. nih.gov

Databases of peptide conformational energies, such as PEPCONF, have been developed using high-level QM calculations on a diverse set of peptides, including dipeptides and tripeptides. nih.gov These databases serve as benchmarks for developing and testing more computationally efficient methods. Although a specific entry for this compound may not exist, the principles derived from these databases can be applied. For instance, QM calculations can accurately capture the subtle energetic differences arising from the different stereochemical arrangements of the side chains in the DL-amino acid residues. A recent approach involves fragmenting proteins into their constituent amino acids for individual simulation and then reassembling them with chemical corrections, a method that has shown high accuracy in calculating ground state energies for small peptides. arxiv.org

Impact of DL-Amino Acid Residues on Peptide Conformation and Flexibility

The incorporation of both D- and L-amino acids into a peptide sequence has a profound impact on its three-dimensional structure and flexibility. Unlike peptides composed solely of L-amino acids, which tend to adopt well-defined secondary structures like right-handed α-helices and β-sheets, peptides with mixed chirality exhibit a more diverse and often less predictable conformational landscape. nih.gov The change in stereochemistry at the α-carbon of an amino acid residue can lead to dramatic changes in the physicochemical properties and biological activity of the peptide. nih.gov

Influence of Stereochemical Configuration on Ramachandran Angles and Backbone Preferences

The conformational freedom of a peptide backbone is often visualized using a Ramachandran plot, which maps the distribution of the main-chain dihedral angles, phi (φ) and psi (ψ). arxiv.orgnih.gov For L-amino acids, these angles are largely restricted to specific regions of the plot, corresponding to stable secondary structures like the right-handed α-helix and β-sheet.

The introduction of a D-amino acid residue significantly alters the accessible regions of the Ramachandran plot. The conformational preferences of a D-amino acid are, to a first approximation, a mirror image of its L-counterpart. This means that a D-residue will favor regions of the Ramachandran plot that are disallowed for L-residues. For example, the region corresponding to a right-handed α-helix for L-amino acids is mirrored for D-amino acids, which instead favor a left-handed helical conformation. pnas.org

| Amino Acid Type | Typical Allowed Regions (φ, ψ) | Corresponding Secondary Structure |

| L-Amino Acids | (-180° to 0°, -90° to 90°) | Right-handed α-helix, β-sheet |

| D-Amino Acids | (0° to 180°, -90° to 90°) | Left-handed α-helix, mirror β-sheet |

| Glycine | Wider range than other amino acids | Can adopt both left and right-handed helical conformations |

Note: The values in this table are approximate and can vary depending on the specific amino acid and its local environment.

Conformational Effects of Individual DL-Amino Acid Stereoisomers (DL-Arginine, DL-Tyrosine, DL-Alanine, DL-Leucine)

Each amino acid has intrinsic conformational preferences based on the size, shape, and polarity of its side chain. The presence of both stereoisomers for Arginine, Tyrosine, Alanine, and Leucine in the peptide chain introduces a high degree of structural heterogeneity.

DL-Arginine: The long, flexible, and positively charged side chain of arginine plays a significant role in peptide conformation, often through electrostatic interactions and hydrogen bonding. nih.gov In its L-form, arginine can stabilize helical structures or participate in turns. The presence of D-arginine would introduce alternative side-chain orientations, potentially disrupting or altering these interactions. The position of arginine is pivotal in stabilizing peptide-membrane configurations, and its presence can modulate the local electrostatic environment. nih.gov Studies have shown that arginine can change the conformation of peptides within the ribosome tunnel. researchgate.net

DL-Tyrosine: The bulky aromatic side chain of tyrosine can engage in π-stacking interactions and hydrogen bonding through its hydroxyl group. nih.gov These interactions can be critical in defining the tertiary structure of a peptide. The stereochemistry at the α-carbon dictates the spatial orientation of this bulky group, and a mix of D- and L-tyrosine would lead to different possible packing arrangements and hydrogen-bonding networks. nih.gov

DL-Alanine: Alanine has a small, non-polar methyl side chain, which gives it a high propensity to form helical structures in L-peptides. pnas.org However, it is often used as a model system to study backbone conformational preferences. acs.orgacs.org In a DL-peptide, the presence of D-alanine can interrupt a right-handed helix and promote the formation of a left-handed helix or a turn. The conformational equilibrium of alanine dipeptide is sensitive to its environment. acs.org

DL-Leucine: Leucine, with its isobutyl side chain, is a strong helix-former in L-peptides. pnas.org The incorporation of D-leucine can have varied effects. In some cases, a single D-leucine substitution can decrease the helicity of a peptide. nih.gov In other contexts, alternating L- and D-leucine residues can lead to the formation of stable α-helices. jst.go.jp The presence of double-leucine motifs has also been shown to affect the stability and function of proteins. nih.gov

| DL-Amino Acid | Side Chain Properties | Potential Conformational Effects in a DL-Peptide |

| DL-Arginine | Long, flexible, positively charged | Diverse electrostatic interactions, potential for salt bridges, can induce or break turns. nih.govnih.gov |

| DL-Tyrosine | Bulky, aromatic, polar hydroxyl group | π-stacking, hydrogen bonding, influences tertiary folding. nih.govnih.gov |

| DL-Alanine | Small, non-polar | High helical propensity, but D-form can act as a helix breaker or initiator of left-handed helices. pnas.orgacs.org |

| DL-Leucine | Branched, hydrophobic | Strong helix promoter, D-form can disrupt helices or participate in alternative stable structures. nih.govjst.go.jp |

Advanced Analytical Characterization of H Dl Arg Gly Dl Tyr Dl Ala Dl Leu Gly Oh

Mass Spectrometry (MS) Techniques for Sequence Verification and Structural Modifications

Mass spectrometry is an indispensable tool in peptide analysis, providing information on molecular weight, sequence, and structure. For peptides containing D-amino acids, which have the same mass as their L-counterparts, specialized MS techniques are required. acs.orgillinois.edu

High-Resolution Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Mass and Amino Acid Sequence Confirmation

High-resolution mass spectrometry (HRMS) techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are fundamental for the initial characterization of H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH. broadinstitute.orgnih.gov These methods provide a highly accurate mass measurement of the intact peptide, which is used to confirm its elemental composition.

Principle of Operation : In ESI-MS, the peptide is ionized from a solution and enters the mass spectrometer, often coupled with liquid chromatography (LC-MS). broadinstitute.org MALDI-TOF, on the other hand, involves co-crystallizing the peptide with a matrix that absorbs laser energy, causing the peptide to desorb and ionize. nih.gov Both techniques, when coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap, can determine the mass-to-charge ratio (m/z) with exceptional precision. nih.gov

A hypothetical HRMS analysis is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₃₃H₅₅N₁₁O₉ |

| Theoretical Monoisotopic Mass | 749.4181 Da |

| Observed Mass (e.g., [M+H]⁺) | 750.4254 Da |

| Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for DL-Amino Acid Localization and De Novo Sequence Determination

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. nih.gov This process involves selecting the precursor ion (the intact peptide) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). broadinstitute.org The resulting fragment ions are then analyzed to piece together the sequence.

De Novo Sequencing : This method determines the peptide sequence directly from the fragmentation pattern without relying on a database. creative-proteomics.com The mass differences between consecutive fragment ions (primarily b- and y-type ions) correspond to specific amino acid residues, allowing the sequence to be reconstructed. psu.edu For this compound, MS/MS would confirm the order of the amino acids as Arg-Gly-Tyr-Ala-Leu-Gly.

Localization of D/L-Amino Acids : Standard CID-based MS/MS is generally insufficient to differentiate between D- and L-amino acids within the sequence because they have identical masses and produce fragment ions of the same mass. acs.org However, subtle differences in the relative intensities of fragment ions can sometimes provide clues about the stereochemistry. acs.org More advanced strategies are often required for definitive localization. One such strategy involves using chiral-derivatization agents or specialized fragmentation techniques that are sensitive to the stereochemistry of the peptide backbone. A novel approach uses ion mobility spectrometry (IMS) to analyze the MS-generated fragment ions, where epimeric fragments can be separated based on their shape. acs.org

Ion Mobility Spectrometry (IMS) for Diastereomer Separation and Gas-Phase Conformation Analysis

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.govyoutube.com This technique is particularly powerful for separating isomers, including the diastereomers of peptides containing both D and L amino acids. frontiersin.org

Principle of Separation : In an IMS drift tube, ions are propelled by a weak electric field through a buffer gas (like nitrogen or helium). youtube.com An ion's velocity (or drift time) depends on its rotational-averaged size and shape, which is quantified as its collisional cross-section (CCS). uliege.be Ions that are more compact (smaller CCS) will travel faster than more elongated ions (larger CCS). nih.gov

Application to Diastereomer Separation : The incorporation of a D-amino acid in place of an L-amino acid can alter the peptide's preferred three-dimensional conformation. acs.org This change in shape, even if subtle, can result in a different CCS value. Consequently, diastereomers of this compound, which are inseparable by MS alone, can often be resolved by IMS. frontiersin.orgcapes.gov.br This allows for the characterization and quantification of different stereoisomeric forms present in a sample. nih.gov

Chromatographic Techniques for Peptide Purity and Enantiomeric Separation

Chromatographic methods are essential for assessing the purity of synthetic peptides and for resolving the individual enantiomers of the constituent amino acids.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isomeric Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) and its higher-resolution counterpart, ultra-performance liquid chromatography (UPLC), are the standard methods for determining the purity of synthetic peptides. sepscience.comwaters.com UPLC utilizes columns with smaller particles (sub-2µm), leading to significantly improved resolution, speed, and sensitivity compared to traditional HPLC. gimitec.comchromatographytoday.comwaters.com

Purity Assessment : These techniques separate the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products. The purity is typically determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Isomeric Separation : The subtle differences in conformation between diastereomers of this compound can lead to different retention times on a reversed-phase column. A peptide with a D-amino acid may exhibit slightly different hydrophobicity or interaction with the stationary phase compared to its all-L counterpart or other diastereomers, often enabling their separation with a high-resolution UPLC system. waters.comwaters.com

A hypothetical UPLC purity analysis is presented in the table below.

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 8.52 | 1.5 | Impurity |

| 2 | 9.88 | 97.2 | This compound (Main Product) |

| 3 | 10.15 | 1.3 | Diastereomeric Impurity |

Chiral Chromatography and Capillary Electrophoresis for D/L-Amino Acid Enantiomeric Resolution

To definitively confirm the presence and ratio of D- and L-amino acids, the peptide must first be hydrolyzed into its individual amino acid constituents. These amino acids are then analyzed using chiral separation techniques. mdpi.com

Chiral Chromatography : This method uses a chiral stationary phase (CSP) or a chiral derivatizing agent to separate the enantiomers. chromatographytoday.com For amino acid analysis, the sample is often derivatized first to improve detection and chromatographic behavior. The derivatized D- and L-amino acids then interact differently with the CSP, leading to their separation. Gas chromatography (GC) with a chiral column is also a highly effective method for this purpose. mdpi.com

Capillary Electrophoresis (CE) : CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. researchgate.netnih.gov For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. acs.org The D- and L-enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, allowing for their separation and quantification. researchgate.net This method is highly sensitive and requires only small sample volumes. researchgate.net

A summary of techniques for enantiomeric resolution is provided in the table below.

| Technique | Principle | Application Notes |

| Chiral HPLC/UPLC | Separation of enantiomers on a Chiral Stationary Phase (CSP). chromatographytoday.com | Requires prior peptide hydrolysis. Often involves pre-column derivatization of the amino acids. mdpi.com |

| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a chiral GC column. mdpi.com | Highly sensitive and provides excellent resolution for most proteinogenic amino acids. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on differential interaction with a chiral selector (e.g., cyclodextrin) in the running buffer. nih.govacs.org | High efficiency and resolution; requires very small sample volumes. researchgate.net |

Structure Activity Relationship Sar and Molecular Mechanisms of H Dl Arg Gly Dl Tyr Dl Ala Dl Leu Gly Oh

The Influence of DL-Amino Acid Configuration on Molecular Recognition and Binding

The chirality, or "handedness," of the amino acids within a peptide chain is a critical factor that dictates its three-dimensional structure and its subsequent ability to bind to biological molecules. The presence of D-amino acids alongside their more common L-counterparts in H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH results in a distinctive molecular landscape, significantly affecting how it is recognized and binds to other molecules.

Stereospecific Interactions with Biological Targets at a Molecular Level

The precise spatial arrangement of the side chains of amino acids is fundamental to the "lock-and-key" interaction between a peptide and its receptor. In peptides made up entirely of L-amino acids, the side chains project in a predictable and consistent manner. However, the incorporation of D-amino acids, as seen in this compound, inverts the stereochemistry at the central carbon atom of the amino acid. This flip in configuration repositions the D-amino acid's side chain relative to the peptide's backbone.

This altered three-dimensional structure can have several consequences at the molecular level:

Altered Hydrogen Bonding: The change in the orientation of a side chain can either disrupt existing hydrogen bonds or facilitate the formation of new ones with a target receptor.

Modified Hydrophobic Interactions: The positioning of nonpolar side chains, such as Leucine and Alanine (B10760859), is vital for the peptide's ability to fit into hydrophobic pockets on a receptor. The DL-configuration can either strengthen or weaken these crucial interactions, depending on the specific architecture of the binding site.

Changes in Electrostatic Interactions: The locations of the charged side chain of Arginine and the polar side chain of Tyrosine are altered, which can affect the electrostatic attraction or repulsion with the receptor's surface.

Research has demonstrated that although L-amino acids are the building blocks of proteins in nature, D-amino acids can also play important biological roles. biopharmaspec.com For example, studies have shown that the binding of amino acids to nucleic acid structures is sensitive to the chirality of both molecules. mdpi.com Generally, L-amino acids tend to bind preferentially to D-oligonucleotides, while D-amino acids favor L-oligonucleotides. mdpi.com This principle of stereospecific preference is key to understanding how a mixed DL-peptide like this compound might interact with its biological partners.

Modulation of Receptor Affinity and Selectivity by D-Enantiomers

This enhanced performance can be due to several factors:

Enhanced Conformational Rigidity: The presence of D-amino acids can introduce specific bends or turns in the peptide's backbone, resulting in a more rigid and defined structure. This pre-organization of the peptide into its active shape can increase binding affinity by reducing the energetic cost of binding.

Improved Side-Chain Presentation: In certain instances, the D-configuration may position a critical side chain in a more favorable orientation for interacting with the receptor than the L-configuration would permit.

Studies on other peptides have shown that even a single substitution with a D-amino acid can significantly change a peptide's selectivity for different receptors. For instance, modifying the backbone of polypeptide agonists has proven to be a successful approach for achieving selective activation of receptors. nih.gov This underscores the potential for the DL-amino acids in this compound to make it selective for specific receptor subtypes.

Mechanistic Insights into Peptide-Enzyme Interactions

The way peptides interact with enzymes is another crucial area where the DL-amino acid configuration has a significant impact. As enzymes are themselves chiral, they display a high degree of stereospecificity when interacting with their substrates.

Role of DL-Amino Acids in Altering Enzyme Substrate Specificity

Enzymes that act on peptides, such as proteases and transaminases, possess active sites that are precisely shaped to recognize and bind to specific sequences of L-amino acids. The introduction of D-amino acids can profoundly disrupt this recognition process.

Disruption of the Michaelis Complex: The formation of a stable complex between an enzyme and its substrate, known as the Michaelis complex, is essential for the enzyme to function. A D-amino acid within the peptide sequence can create a physical clash, or steric hindrance, within the active site, preventing the substrate from aligning correctly for the enzymatic reaction to proceed. nih.gov

Altered Catalytic Efficiency: Even if the peptide binds to the enzyme, the altered orientation of the peptide bond next to a D-amino acid can misalign it with the enzyme's catalytic machinery, leading to a significant reduction or even a complete halt of the enzymatic activity. nih.gov

Conversely, some enzymes have evolved to be able to recognize and process D-amino acids. nih.gov The study of D-amino acid transaminases, for example, has revealed specific structural features that allow for a broader range of substrates, including both D-amino acids and other types of molecules. nih.gov This suggests that while most common proteases would be unable to break down this compound, it might be a substrate for a specialized class of enzymes that have adapted to recognize peptides containing D-amino acids.

The ability to change an enzyme's substrate specificity by substituting amino acids is a valuable tool in the field of enzyme engineering. duke.eduresearchgate.net By understanding how the DL-configuration of this peptide affects its interactions with enzymes, we can predict its likely metabolic fate and its potential to act as a competitive inhibitor for certain enzymes.

Impact on Proteolytic Processing and Resistance Mechanisms

A major consequence of including D-amino acids in a peptide is its enhanced resistance to being broken down by proteases. nih.govnih.gov Proteases, the enzymes responsible for degrading proteins and peptides, are highly specific for L-amino acids. nih.gov

| Feature | Impact of DL-Amino Acid Configuration | Reference |

| Protease Recognition | The stereochemistry of D-amino acids hinders proper binding to the active sites of the majority of proteases. | nih.gov |

| Peptide Bond Cleavage | The altered three-dimensional structure around the D-amino acid residue impedes the catalytic function of proteases. | nih.gov |

| Peptide Half-Life | Increased resistance to proteolytic breakdown leads to a longer duration of biological activity. | biopharmaspec.com |

| Bioavailability | Enhanced stability can result in improved availability of the peptide to the body's systems. | nih.gov |

This resistance to proteolysis is a key strategy employed in the design of peptide-based therapeutic drugs. nih.govnih.gov By strategically replacing L-amino acids that are susceptible to cleavage with their D-enantiomers, the metabolic stability of the peptide can be significantly improved. For this compound, the presence of D-Tyrosine, D-Alanine, and D-Leucine would make it substantially less vulnerable to degradation by common proteases like trypsin and chymotrypsin (B1334515), which would typically cleave the peptide after the Arginine and Tyrosine residues, respectively.

This proteolytic resistance is a critical factor in its potential biological activity. A peptide that lasts longer in the body has a greater chance to interact with its target receptor, potentially leading to a more sustained and powerful effect.

Investigation of Molecular Signaling Pathways Modulated by this compound

Given the unique structural characteristics of this compound, it is conceivable that it could modulate various intracellular signaling pathways upon binding to a receptor on the cell surface. The specific pathways that are affected would be determined by the nature of the receptor it targets.

Peptides are known to activate a diverse range of signaling cascades. For instance, peptides produced during protein digestion can trigger the release of the hormone cholecystokinin (B1591339) (CCK) by activating G-protein coupled receptors (GPCRs) such as the calcium-sensing receptor (CaSR) and GPR93, which leads to an increase in the concentration of intracellular calcium. researchgate.net These signaling pathways can also involve the activation of other key signaling molecules like ERK 1/2 and phosphokinase A. researchgate.net

While direct experimental data on the signaling pathways modulated by this compound is not currently available, we can propose potential mechanisms based on its structure:

GPCR Activation: The size and composition of the peptide make it a plausible candidate for interacting with a GPCR. Such binding could initiate the well-known G-protein signaling cascades, resulting in changes in the levels of second messengers like cAMP, IP3, and DAG, and the subsequent activation of protein kinases.

Tyrosine Kinase Receptor Modulation: The presence of a Tyrosine residue suggests a potential interaction with receptor tyrosine kinases (RTKs). Although the D-configuration of the Tyrosine might prevent it from being a direct substrate for phosphorylation, the peptide could still act as an allosteric modulator, influencing the activity of the RTK.

Ion Channel Gating: Some peptides are capable of directly binding to and altering the activity of ion channels. The positively charged Arginine residue in this compound could be instrumental in such an interaction.

Further research, including binding assays to identify its specific receptor and subsequent studies on downstream signaling events (such as measuring second messenger levels, kinase activation, and changes in gene expression), is essential to fully elucidate the molecular signaling pathways that are modulated by this intriguing peptide. The distinct structural properties conferred by its DL-amino acid composition suggest that its mechanism of action could be novel and different from that of peptides composed solely of L-amino acids.

Lack of Publicly Available Research on this compound

Following a comprehensive search of available scientific literature, no specific research findings concerning the structure-activity relationship (SAR) or molecular mechanisms of the chemical compound this compound were identified. Consequently, it is not possible to provide a detailed article on the elucidation of its intracellular mechanistic effects or the investigation of its peptide-protein interactions beyond canonical receptor binding as per the requested outline.

The absence of information in scientific databases and research publications suggests that this specific peptide sequence may not have been the subject of published scientific investigation. Therefore, data regarding its potential effects on protein synthesis regulation or its interactions with various proteins are not available.

Further research would be required to determine the biological activities and molecular behaviors of this compound. Without such studies, any discussion of its pharmacological or biochemical properties would be entirely speculative and would not meet the standards of scientific accuracy.

Stability and Degradation Pathways of H Dl Arg Gly Dl Tyr Dl Ala Dl Leu Gly Oh in Complex Biological Matrices

Mechanisms of Proteolytic Resistance Conferred by DL-Amino Acid Incorporation

The inclusion of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to breakdown by proteases. nih.govnih.govmdpi.com This resistance stems from the stereospecificity of proteases, which are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. tufts.edu

Standard proteases, such as aminopeptidases and endopeptidases, are largely ineffective against peptides containing D-amino acids. Aminopeptidases, which cleave amino acids from the N-terminus of a peptide, are typically halted by the presence of a D-amino acid. nih.gov Similarly, endopeptidases, which cleave within the peptide chain, recognize specific L-amino acid sequences, and the presence of a D-residue disrupts this recognition, preventing cleavage. tufts.edunih.gov

The alternating DL-amino acid structure of H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH would theoretically provide significant protection against common proteases like trypsin and chymotrypsin (B1334515). Trypsin cleaves after positively charged L-amino acids like arginine, and chymotrypsin cleaves after aromatic L-amino acids like tyrosine. wikipedia.org The presence of D-arginine and D-tyrosine in the specified peptide would sterically hinder the binding of these enzymes to their target cleavage sites. tufts.edu

Studies on other D-amino acid-containing peptides (DAACPs) have consistently demonstrated their enhanced stability. For instance, replacing L-lysine and L-arginine residues with their D-counterparts in an antimicrobial peptide resulted in a derivative with remarkable stability against trypsin and plasma proteases. frontiersin.orgkp.dk Another study showed that peptides with N-terminal amines were almost completely degraded within 48 hours, while modifications, including the use of D-amino acids, significantly reduced degradation. nih.govacs.org

| Peptide Modification | Protease Type | Observed Effect on Degradation | Reference |

|---|---|---|---|

| Incorporation of D-amino acids | Aminopeptidases, Endopeptidases (e.g., Trypsin, Chymotrypsin) | Significantly increased resistance to proteolysis | nih.govmdpi.comtufts.edufrontiersin.org |

| N-terminal amine | Exopeptidases | Rapid degradation | nih.govacs.org |

| Cyclization | Various proteases | Enhanced resistance and affinity | nih.gov |

While the incorporation of D-amino acids confers resistance to most common proteases, specific enzymes capable of degrading D-amino acid-containing peptides, known as D-peptidases, do exist. For example, Bacillus cereus produces an alkaline D-peptidase (ADP) that exhibits D-stereospecific dipeptidyl aminopeptidase (B13392206) and endopeptidase activities. nih.gov This enzyme was found to be active toward peptides composed of D-phenylalanine. nih.gov

Additionally, certain enzymes, while primarily acting on L-peptides, may exhibit some activity against D-amino acid-containing substrates, albeit at a much lower rate. The context of the entire peptide sequence and its three-dimensional structure can influence the susceptibility to such enzymes. tufts.edu Dipeptidyl-peptidase III (DPP III) is another enzyme that hydrolyzes small peptides and has been implicated in the degradation of neuropeptides. nih.gov While its primary substrates are L-peptides, its broad specificity suggests it could potentially interact with peptides containing D-amino acids. Furthermore, dipeptidyl peptidase-IV (DPP-IV) is a serine peptidase that rapidly degrades incretin (B1656795) hormones by cleaving N-terminal dipeptides. nih.govoup.com Inhibitors of DPP-IV are used in the management of type 2 diabetes. nih.govoup.com The presence of a D-amino acid at the N-terminus or the second position could confer resistance to DPP-IV.

Strategies for Enhancing Stability in Research Models for Prolonged Investigation

The inherent instability of peptides in biological matrices presents a significant hurdle for their prolonged investigation in research models. The peptide this compound, while incorporating D-amino acids to inherently improve stability, is still susceptible to various degradation pathways in complex biological environments like plasma or serum. nih.govbenthamscience.com To facilitate long-term studies, several strategies can be employed to further enhance its stability. These strategies primarily focus on structural modifications, formulation adjustments, and altering the experimental environment.

One of the most effective approaches to increase peptide stability is through chemical modification. ijpsjournal.com These modifications aim to protect the peptide from enzymatic cleavage by proteases, which are abundant in biological fluids. nih.govplos.org Key strategies include:

Terminal Modifications: The N-terminus and C-terminus of peptides are particularly vulnerable to exopeptidases. Modifications such as N-terminal acetylation and C-terminal amidation can block the action of these enzymes, thereby extending the peptide's half-life. researchgate.net

Incorporation of Unnatural Amino Acids: Beyond the use of D-amino acids, the introduction of other non-natural amino acids can sterically hinder protease recognition and cleavage. benthamscience.comingentaconnect.com

Cyclization: Converting a linear peptide into a cyclic one, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization, significantly enhances stability. researchgate.netnih.gov This conformational constraint makes the peptide a poorer substrate for many proteases. nih.gov

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can shield it from enzymatic attack and reduce renal clearance, thereby prolonging its circulation time. nih.govbachem.com

The formulation of the peptide can also be optimized to improve its stability in research models. nih.gov This involves the careful selection of excipients and the use of protective delivery systems.

pH Optimization and Buffer Selection: The rate of chemical degradation pathways, such as hydrolysis, can be highly dependent on pH. Identifying the optimal pH for stability and using appropriate buffer systems is a fundamental strategy. nih.gov

Use of Enzyme Inhibitors: For in vitro models, the co-administration of a cocktail of protease inhibitors can effectively prevent enzymatic degradation. ijpsjournal.com This approach, however, is generally limited to in vitro studies due to the potential off-target effects of the inhibitors in vivo. ijpsjournal.com

Lipid-Based Formulations: Encapsulating the peptide within lipid-based carriers like liposomes or lipid nanoparticles can protect it from degradation in the biological environment and improve its bioavailability. ijpsjournal.comresearchgate.net

The following table summarizes key strategies and their expected impact on the stability of a peptide like this compound.

| Strategy | Mechanism of Action | Expected Outcome |

| N-terminal Acetylation | Blocks aminopeptidase cleavage | Increased half-life in plasma |

| C-terminal Amidation | Blocks carboxypeptidase cleavage | Reduced degradation from the C-terminus |

| Cyclization | Conformational constraint reduces protease accessibility | Significant increase in resistance to endo- and exopeptidases |

| PEGylation | Steric hindrance, increased hydrodynamic radius | Protection from proteolysis, reduced renal clearance |

| Liposomal Encapsulation | Physical barrier against enzymes | Enhanced stability and controlled release |

Detailed research findings on the application of these strategies to similar oligopeptides have demonstrated their efficacy. For instance, studies comparing the stability of linear peptides to their cyclized counterparts consistently show a dramatic increase in half-life in serum.

The table below presents illustrative data from a hypothetical stability study on a modified version of the target peptide in mouse serum, showcasing the potential improvements.

| Peptide Variant | Modification | Half-life in Mouse Serum (hours) |

| This compound | None | 2.5 |

| Ac-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-NH2 | N-terminal Acetylation & C-terminal Amidation | 8.0 |

| cyclo(DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly) | Head-to-tail cyclization | > 24 |

| PEG-H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH | N-terminal PEGylation (5 kDa) | 16.5 |

This table is for illustrative purposes and does not represent actual experimental data for this specific compound.

For prolonged in vitro investigations, the choice of the biological matrix is also critical. Studies have shown that peptides can degrade at different rates in whole blood, plasma, and serum, due to the varying presence and activity of proteases. nih.gov For example, the coagulation cascade in serum preparation can activate certain proteases, leading to faster degradation compared to plasma collected with anticoagulants like EDTA. nih.gov Therefore, selecting the most appropriate research model and matrix, and being consistent with its use, is paramount for obtaining reliable and reproducible data. The use of in silico models to predict peptide stability and degradation sites is also an emerging strategy that can help guide the design of more stable analogues. nih.gov

Computational and Theoretical Studies on H Dl Arg Gly Dl Tyr Dl Ala Dl Leu Gly Oh

Quantum Chemistry Approaches for Electronic Structure and Reactivity

Quantum chemistry methods are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. acs.org These approaches, such as Density Functional Theory (DFT) and ab initio methods, solve approximations of the Schrödinger equation to provide insights into molecular geometry, conformational stability, and chemical reactivity. acs.org For a peptide like H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH, these methods are invaluable for several reasons.

Furthermore, these calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This is critical for understanding potential non-covalent interactions, such as hydrogen bonding and salt bridges, which are crucial for both intramolecular stability and intermolecular recognition. The reactivity of the peptide, including the acidity of the C-terminus and the basicity of the Arginine side chain, can also be quantified.

Table 1: Hypothetical Quantum Chemistry Analysis of this compound Conformers This table illustrates the type of data that would be generated from a quantum chemistry study. The values are hypothetical.

| Conformer ID | Dominant Secondary Structure | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Key Intramolecular H-Bonds |

| Conf-01 | Extended Chain | 0.00 | 15.2 | Arg (NH) -> Tyr (C=O) |

| Conf-02 | β-turn (Type II') | +1.85 | 12.8 | Gly (NH) -> Ala (C=O) |

| Conf-03 | Globular | +3.50 | 18.1 | Tyr (OH) -> Leu (C=O) |

| Conf-04 | Hairpin-like | +2.10 | 11.5 | Arg (side chain) -> C-terminus |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as our peptide) to a second molecule (a receptor or biological target). dovepress.com This method is instrumental in drug discovery and understanding biological pathways. nih.gov For this compound, docking studies could screen for potential protein targets and elucidate the structural basis of its interaction.

The process involves placing the peptide into the binding site of a target protein and evaluating the fit using a scoring function, which estimates the binding free energy. The mixed chirality of the peptide is a critical factor; the D-amino acids alter the side-chain orientations compared to an all-L-peptide, potentially allowing it to fit into binding pockets inaccessible to natural peptides or to form unique interactions. nih.gov Docking algorithms, such as those used in AutoDock, Glide, or ClusPro, can handle peptide flexibility to explore a wide range of possible binding poses. nih.govcambridge.org

Potential targets could include enzymes, receptors, or channels where the peptide's combination of charged (Arg), aromatic (Tyr), and aliphatic (Ala, Leu) residues could mediate binding. For instance, the positively charged Arginine might interact with a negatively charged pocket on a protein surface, while the hydrophobic Leucine could bury itself in a non-polar cavity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table presents a simulated outcome of a docking study against a hypothetical enzyme's active site. The values are for illustrative purposes.

| Docking Software | Predicted Binding Pose Rank | Estimated Binding Affinity (ΔG, kcal/mol) | Predicted Key Interactions |

| Glide SP-PEP | 1 | -9.8 | Salt bridge: Peptide Arg -> Target Asp78 |

| H-bond: Peptide Tyr (OH) -> Target Gln102 | |||

| Hydrophobic: Peptide Leu -> Target Val25, Ile40 | |||

| PATCHDOCK | 1 | -9.5 (Score) | Similar to Glide; highlights shape complementarity |

| FireDock | 1 | -10.2 | Refined pose with optimized side-chain contacts |

De Novo Peptide Design Principles Leveraging DL-Amino Acid Conformational Preferences and Stereoisomerism

De novo design involves creating novel peptide sequences with desired structures and functions from scratch, rather than modifying existing ones. youtube.comyoutube.com The inclusion of non-canonical amino acids, particularly D-isomers, is a powerful strategy in this field. nih.govnih.gov The stereochemistry of this compound embodies key principles of modern peptide design.

The alternating D- and L-amino acid pattern can enforce specific and highly stable secondary structures that are not commonly found in natural proteins. For example, such sequences are known to form flat, extended β-sheets or stable hairpin and loop structures. nih.gov This conformational stability is a direct result of minimizing steric clashes between side chains, a preference that can be predicted and exploited computationally.

Furthermore, stereoisomerism is a critical tool for enhancing a peptide's therapeutic potential. Peptides composed of D-amino acids are highly resistant to degradation by proteases, which are chiral enzymes evolved to recognize and cleave L-amino acid sequences. This significantly increases the peptide's half-life in a biological environment. Computational design tools like Rosetta can be used to model peptides with D-amino acids, predict their folding, and design them to bind specific targets. youtube.com

Table 3: Design Principles Based on DL-Amino Acid Stereoisomerism This table summarizes design concepts applicable to peptides like this compound.

| Design Principle | Consequence of DL-Stereoisomerism | Potential Advantage | Computational Tool/Method |

| Proteolytic Resistance | D-amino acid peptide bonds are not recognized by natural proteases. | Increased in vivo half-life and bioavailability. | N/A (Biochemical principle) |

| Structural Stability | Alternating D/L patterns can favor unique secondary structures (e.g., α-sheet, stable hairpins). nih.gov | Enhanced conformational rigidity, pre-organization for binding. | Molecular Dynamics, Rosetta |

| Novel Binding Geometries | Side chains project from the backbone in altered orientations compared to all-L peptides. nih.gov | Ability to bind novel targets or existing targets with higher affinity/specificity. | Molecular Docking, Mirror-image phage display simulation. nih.gov |

| Reduced Immunogenicity | Less likely to be processed and presented by antigen-presenting cells. | Lower risk of an immune response against the peptide therapeutic. | Epitope prediction algorithms |

Simulation of Peptide-Membrane Interactions and Permeation Mechanisms

The interaction of peptides with cell membranes is central to many biological functions and therapeutic applications, such as antimicrobial activity or drug delivery. acs.org Molecular dynamics (MD) simulations, particularly using coarse-grained models like MARTINI, are a powerful tool to study how a peptide like this compound would behave in a lipid bilayer environment. nih.govnih.govacs.org

The peptide's sequence is amphipathic, containing the hydrophilic and positively charged Arginine and polar Tyrosine, alongside the hydrophobic Alanine (B10760859) and Leucine. This makes it a candidate for membrane interaction. MD simulations can predict whether the peptide adsorbs to the membrane surface, inserts into the hydrophobic core, or potentially translocates across the bilayer. acs.orgpnas.org

Simulations would track the peptide's position and orientation relative to the membrane over time. Key parameters such as the free energy of insertion, the tilt angle of the peptide backbone, and its secondary structure (e.g., helical content) while in the membrane can be calculated. nih.govpnas.org The specific DL-stereochemistry would influence the peptide's flexibility and shape, affecting its ability to adopt a transmembrane or interfacial conformation. These simulations can reveal the molecular mechanism of interaction, for example, showing the Arginine residue anchoring the peptide to the negatively charged lipid headgroups while the hydrophobic residues partition into the acyl chain region.

Table 4: Potential Parameters from a Coarse-Grained MD Simulation of Peptide-Membrane Interaction This table outlines typical outputs from an MD simulation of the peptide with a model lipid bilayer (e.g., POPC/POPG). The values are hypothetical.

| Simulation Parameter | Predicted Value/Observation | Interpretation |

| Free Energy of Insertion (ΔG_ins) | -5.5 kcal/mol | Spontaneous partitioning from water to the membrane interface. |

| Average Insertion Depth (Z-axis) | 1.2 nm from bilayer center | Peptide resides at the lipid headgroup/acyl chain interface. |

| Average Tilt Angle | 45° ± 10° | Peptide lies parallel to the membrane surface, not fully inserted. |

| Secondary Structure Content | 15% α-helix, 60% random coil | Peptide is largely unstructured at the interface, but may adopt some helical character upon binding. |

| Key Residue Contacts | Arg with phosphate (B84403) headgroups; Leu/Ala with lipid tails. | Electrostatic anchoring and hydrophobic interactions drive membrane association. |

Advanced Research Applications of H Dl Arg Gly Dl Tyr Dl Ala Dl Leu Gly Oh As a Molecular Probe

Design and Application as a Biochemical Tool for Target Exploration and Validation

The design of H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH, with its alternating L- and D-amino acid residues, makes it a valuable tool for target exploration and validation. The inclusion of D-amino acids significantly enhances the peptide's resistance to proteolytic degradation by endogenous enzymes, a common limitation of L-peptides. nih.gov This increased biostability allows the peptide to persist longer in biological systems, making it a more reliable probe for studying protein-protein interactions or for identifying novel molecular targets. nih.govnih.gov

The presence of specific amino acid residues further dictates its potential applications:

Arginine (Arg): The cationic nature of the arginine side chain, which remains protonated under physiological conditions, is crucial for interactions with negatively charged pockets on protein surfaces. nih.gov Arginine-rich peptides are known to act as cell-penetrating peptides, facilitating the delivery of molecular cargo across cell membranes. researchgate.net This property can be harnessed to probe intracellular targets.

Tyrosine (Tyr): The phenolic side chain of tyrosine can be a versatile handle for chemical modifications. It can be labeled with fluorescent dyes or radioactive isotopes, transforming the peptide into a traceable molecular probe for imaging and binding studies. nih.govnih.gov Furthermore, tyrosine residues can be involved in specific binding interactions and are susceptible to selective chemical cleavage, which can be used to study peptide-protein complexes. rsc.orgnih.govrsc.org

The mixed chirality of the peptide introduces unique conformational constraints that can be exploited to probe the stereospecificity of target binding sites. psu.edufrontiersin.org By comparing the binding of this DL-peptide with its all-L or all-D counterparts, researchers can gain insights into the chiral discrimination of a receptor or enzyme active site.

Table 1: Potential Applications as a Biochemical Tool

| Application | Rationale | Key Residues |

|---|---|---|

| Target Identification | Increased stability allows for longer interaction times with potential binding partners. | DL-Arg, DL-Tyr, DL-Ala, DL-Leu |

| Binding Site Mapping | Unique conformation due to mixed chirality can probe stereospecific requirements of binding pockets. | DL-Arg, DL-Tyr, DL-Ala, DL-Leu |

| Cellular Uptake Studies | The arginine residue can facilitate cell penetration, allowing for the study of intracellular targets. | DL-Arg |

| Molecular Imaging | The tyrosine residue can be labeled for tracking and visualization of the peptide's localization. | DL-Tyr |

Development for In Vitro Assay Systems and Mechanistic Studies

In the realm of in vitro assays, this compound can serve as a valuable reagent. Its enhanced stability is a significant advantage in prolonged experiments, ensuring consistent concentrations of the active peptide. nih.gov This peptide can be employed in various assay formats to study enzymatic activities or receptor binding.

For instance, in competitive binding assays, this peptide can be used to determine the affinity of other molecules for a specific target. Its resistance to degradation ensures that the competition is not skewed by the loss of the competitor over time. Furthermore, the incorporation of D-amino acids can be a strategy to develop inhibitors. mdpi.com If an L-peptide is a known substrate for an enzyme, its D-amino acid-containing counterpart can act as a competitive inhibitor due to its ability to bind to the active site without being processed. nih.govlifetein.com

Mechanistic studies can also benefit from the use of such a chiral peptide. For example, the process of racemization, the conversion of an L-amino acid to a D-amino acid, is implicated in aging and certain diseases. nih.govchromatographytoday.com Peptides containing D-amino acids can be used as standards or probes in analytical methods developed to detect and quantify these modifications in biological samples. mdpi.comnih.gov The unique spectroscopic properties of tyrosine can also be exploited in mechanistic studies, for example, to monitor conformational changes upon binding to a target. nih.gov

Table 2: Applications in In Vitro Assay Development

| Assay Type | Role of the Peptide | Advantage of Mixed Chirality |

|---|---|---|

| Competitive Binding Assays | Competitor for a target receptor or enzyme. | Enhanced stability ensures reliable competition over time. |

| Enzyme Inhibition Assays | Potential inhibitor of proteases or other enzymes. | Resistance to cleavage allows for sustained inhibition. |

| Analytical Standards | Standard for methods detecting D-amino acids in biological samples. | Provides a reference for chiral separation techniques. |

| Mechanistic Probing | Tool to study stereospecificity of biological interactions. | Allows for direct comparison with all-L or all-D analogues. |

Role in Elucidating Fundamental Biochemical Processes and Chiral Biology

The study of peptides with mixed chirality, such as this compound, is central to the field of chiral biology. While proteins are almost exclusively composed of L-amino acids, the presence of D-amino acids in various organisms and their association with physiological and pathological processes is a growing area of research. psu.edunih.govnih.gov This synthetic peptide can serve as a model system to investigate the fundamental principles governing chiral interactions in biological systems.

By systematically replacing L-amino acids with their D-counterparts, researchers can dissect the role of chirality at specific positions within a peptide sequence on its structure and function. frontiersin.orgnih.gov This can provide insights into:

Protein Folding and Stability: The introduction of D-amino acids can induce specific turns or secondary structures that are not commonly observed with all-L peptides. psu.eduresearchgate.netresearchgate.net

Enzyme-Substrate Interactions: Studying how enzymes interact with peptides of mixed chirality can reveal the stringency of their stereochemical requirements and potentially lead to the discovery of novel enzymatic activities. lifetein.com

Receptor Recognition: The differential binding of L- and D-containing peptides to receptors can elucidate the structural basis of stereospecific recognition. nih.gov

The co-assembly of racemic or mixed-chirality peptides can lead to the formation of unique supramolecular structures with distinct properties compared to their homochiral counterparts. frontiersin.orgnih.gov Investigating the self-assembly properties of this compound could therefore contribute to our understanding of how chirality influences the formation of higher-order biological structures.

Potential as a Scaffold for Rational Peptide Design and Engineering in Academic Contexts

In the academic pursuit of novel peptide-based tools and therapeutics, this compound can serve as a foundational scaffold. Rational peptide design often involves modifying existing peptide sequences to enhance their properties, and the inclusion of D-amino acids is a well-established strategy to improve stability and modulate activity. nih.govmdpi.com

This peptide's sequence can be systematically altered to explore structure-activity relationships. For example, the arginine residue could be replaced with other cationic amino acids to fine-tune cell-penetrating properties, or the hydrophobic residues could be varied to optimize binding to a particular target. researchgate.netnih.gov The mixed chirality backbone provides a rigidified conformation that can be a starting point for designing constrained peptides with improved affinity and selectivity. nih.gov

Computational modeling and virtual screening are powerful tools in modern peptide design. mdpi.com The known sequence and stereochemistry of this compound can be used to generate in silico models for docking studies against various protein targets. This can help in identifying potential interaction partners and in guiding the design of new peptide analogues with desired functionalities. The principles of using mixed chirality to create peptides with novel symmetries and structures, as demonstrated in computational design studies, can be applied to this scaffold to explore new chemical space. nih.gov

Q & A

Q. What strategies ensure specificity when the peptide exhibits off-target effects in cellular assays?

- Methodological Answer : Perform RNA-seq or proteomic profiling of treated vs. untreated cells to identify unintended pathways. Use CRISPR knockouts of the primary target to confirm on-target effects. Optimize peptide concentration to stay below the critical aggregation concentration (CAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.